

An In-depth Technical Guide to the Spectroscopic Profile of 5-Methoxyindoline

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Compound of Interest

Compound Name: 5-Methoxyindoline

Cat. No.: B1354788

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxyindoline is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is fundamental for its synthesis, identification, and quality control. This technical guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **5-methoxyindoline**. As experimental spectra are not readily available in public databases, this guide leverages established principles of spectroscopic interpretation to provide a robust, predicted dataset for ^1H NMR, ^{13}C NMR, and mass spectrometry. Detailed experimental protocols for the acquisition of this data are also provided, ensuring this document serves as a comprehensive resource for researchers working with this compound.

Introduction and Molecular Structure

5-Methoxyindoline, also known as 5-methoxy-2,3-dihydro-1H-indole, is an aromatic ether and a cyclic amine. Its structure is characterized by a dihydroindole core with a methoxy group substituted at the 5-position of the benzene ring. This substitution pattern significantly influences the electronic environment of the molecule and, consequently, its spectroscopic signature. Understanding these characteristics is crucial for unambiguous structural elucidation and for monitoring chemical transformations involving this moiety.

To facilitate the discussion of the spectroscopic data, the atoms in the **5-methoxyindoline** structure are numbered as shown in the diagram below.

Caption: Molecular structure of **5-Methoxyindoline** with atom numbering.

Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **5-methoxyindoline** is predicted to exhibit distinct signals for the aromatic, aliphatic, and methoxy protons. The chemical shifts are influenced by the electron-donating effects of both the methoxy group and the nitrogen atom.

Table 1: Predicted ^1H NMR Data for **5-Methoxyindoline** (in CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~6.75	d	1H	H-7	The proton ortho to the nitrogen is expected to be shielded and appear as a doublet due to coupling with H-6.
~6.68	dd	1H	H-6	This proton will be split by both H-7 and H-4, resulting in a doublet of doublets.
~6.62	d	1H	H-4	The proton meta to the nitrogen and ortho to the methoxy group will appear as a doublet, coupled to H-6.
~3.78	s	3H	-OCH ₃	Methoxy protons typically appear as a sharp singlet in this region.
~3.60	t	2H	H-2	The methylene protons adjacent to the nitrogen are deshielded and will appear as a triplet due to

coupling with the C3 protons.

~3.05

t

2H

H-3

The methylene protons at C3 will also be a triplet, coupled to the C2 protons.

(Broad)

s

1H

N-H

The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.

Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will reflect the different carbon environments within the molecule. The aromatic carbons will appear in the downfield region, while the aliphatic and methoxy carbons will be in the upfield region.

Table 2: Predicted ^{13}C NMR Data for **5-Methoxyindoline** (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Rationale
~154.0	C-5	Aromatic carbon attached to the electron-donating methoxy group, significantly deshielded.
~145.0	C-7a	Aromatic carbon bonded to nitrogen, deshielded.
~131.0	C-3a	Quaternary aromatic carbon.
~115.0	C-7	Aromatic CH carbon.
~112.0	C-6	Aromatic CH carbon.
~111.0	C-4	Aromatic CH carbon.
~56.0	-OCH ₃	Methoxy carbon.
~48.0	C-2	Aliphatic carbon adjacent to nitrogen.
~30.0	C-3	Aliphatic carbon.

Predicted Mass Spectrometry (MS) Data

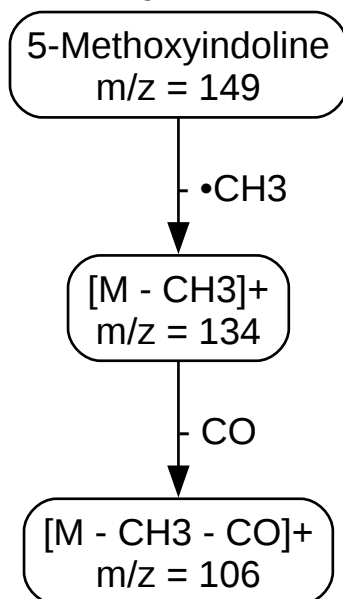
Electron ionization mass spectrometry (EI-MS) of **5-methoxyindoline** is expected to show a clear molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted MS Data for **5-Methoxyindoline**

m/z	Interpretation
149	Molecular ion [M] ⁺
134	[M - CH ₃] ⁺
106	[M - CH ₃ - CO] ⁺

The primary fragmentation pathway is anticipated to involve the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Figure 2. Predicted MS Fragmentation of 5-Methoxyindoline



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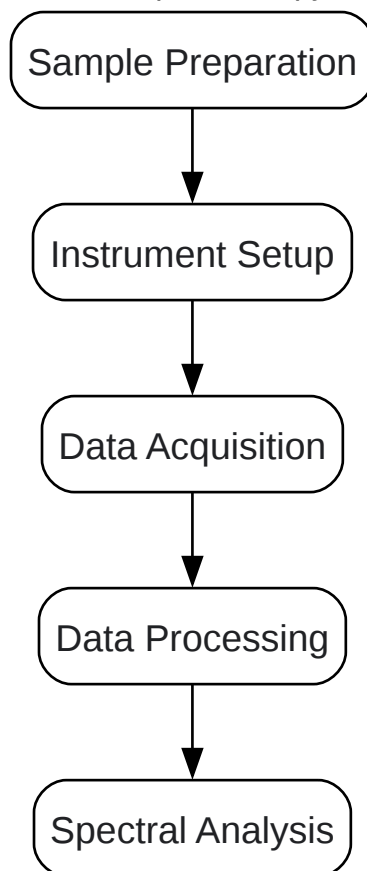
Caption: Predicted major fragmentation pathway for **5-methoxyindoline** in EI-MS.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **5-methoxyindoline**.

NMR Spectroscopy

Figure 3. NMR Spectroscopy Workflow



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